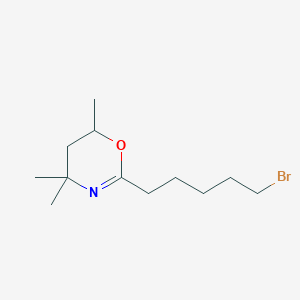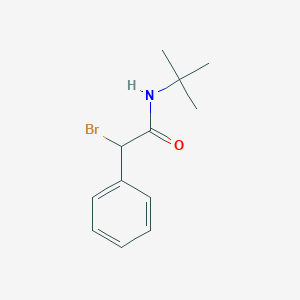
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is a boronic ester derivative that features a trifluoromethyl group and a deuterated methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced into the aromatic ring through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Deuteration of the Methyl Group: The methyl group is deuterated using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium.
Boronic Acid Formation: The phenyl ring is then functionalized with a boronic acid group through a borylation reaction, often using reagents like bis(pinacolato)diboron.
Esterification: Finally, the boronic acid is esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and deuterated methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique isotopic labeling (deuterium) makes it useful in metabolic studies and tracing experiments.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the boronic ester moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylphenylboronic acid pinacol ester: Lacks the deuterated methyl group but shares the trifluoromethyl and boronic ester functionalities.
4-Methylphenylboronic acid pinacol ester: Contains a non-deuterated methyl group instead of the trifluoromethyl group.
2-Trifluoromethyl-4-methylphenylboronic acid: Similar structure but without the pinacol ester moiety.
Uniqueness
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is unique due to the presence of both a trifluoromethyl group and a deuterated methyl group, which impart distinct physicochemical properties. The deuterium labeling provides advantages in NMR spectroscopy and metabolic studies, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C14H18BF3O2 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3/i1D3 |
Clé InChI |
WNULXLLVGISTMO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=C(C=C1)B2OC(C(O2)(C)C)(C)C)C(F)(F)F |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


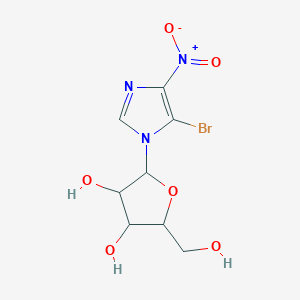

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
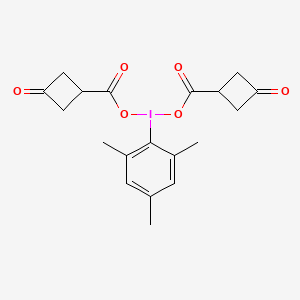
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

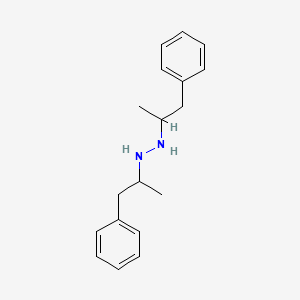
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

